molecular formula C7H13NO B13533744 (3AS,7AS)-Octahydrofuro[3,4-C]pyridine

(3AS,7AS)-Octahydrofuro[3,4-C]pyridine

Cat. No.: B13533744
M. Wt: 127.18 g/mol
InChI Key: NTEWESQMWWIQDQ-RQJHMYQMSA-N
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Description

(3aS,7aS)-Octahydrofuro[3,4-C]pyridine is a bicyclic heterocyclic compound featuring a fused furan and piperidine ring system. This compound belongs to the octahydrofuropyridine class, characterized by partial saturation of the pyridine ring, enhancing conformational rigidity compared to fully aromatic analogs.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

NTEWESQMWWIQDQ-RQJHMYQMSA-N

Isomeric SMILES

C1CNC[C@@H]2[C@H]1COC2

Canonical SMILES

C1CNCC2C1COC2

Origin of Product

United States

Preparation Methods

Partial Reduction of Pyridine Derivatives

A common route begins with the partial reduction of 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one cores using catalytic hydrogenation. For example, reduction with hydrogen gas in the presence of platinum oxide and acid can selectively reduce the pyridine ring while preserving certain double bonds, yielding intermediates that are key to accessing the octahydro derivative.

Diastereoselective Reduction with Metal Hydrides

Further reduction using sodium borohydride in the presence of nickel acetate has been employed to generate cis- and trans-diastereomers of the octahydrofuro[3,4-c]pyridine system. This step is crucial for controlling stereochemistry at the 3 and 7 positions. The cis-intermediate can be isomerized to the trans form using sodium hydride, allowing access to both stereoisomers for subsequent functionalization.

Functionalization via Alkylation and Isocyanate Addition

The amine intermediates derived from reduction steps can be alkylated with isocyanates such as benzyl or butyl isocyanate to yield urea derivatives of the octahydrofuro[3,4-c]pyridine scaffold. This step is typically performed in dichloromethane and provides functionalized compounds with potential biological activity.

Synthetic Routes from Pyridine Dicarboxylic Acid Anhydrides

Addition of aryl Grignard reagents to pyridine 3,4-dicarboxylic acid anhydride has been reported to yield pyridine intermediates that can be converted into the octahydrofuro[3,4-c]pyridine core. This method allows selective addition to the carbonyl group para to the pyridyl nitrogen, facilitating the construction of the bicyclic system with desired substituents.

One-Pot Tandem and Cascade Reactions

Microwave-accelerated one-pot tandem reactions and cascade cyclizations have been developed for related fused bicyclic systems. For example, the Povarov reaction of cycloiminium ions generated in situ from homopropargylic amines and electron-rich olefins can form octahydrofuro-fused heterocycles efficiently under mild conditions. Although this method is more commonly applied to related fused ring systems, it provides a conceptual framework for constructing octahydrofuro[3,4-c]pyridine derivatives.

Diastereoselective Hydroxylation and Functional Group Incorporation

Advanced functionalization of the octahydrofuro[3,4-c]pyridine scaffold includes diastereoselective incorporation of hydroxyl groups via osmium tetroxide-mediated dihydroxylation. This method, using N-methylmorpholine N-oxide (NMO) as a co-oxidant, allows selective hydroxylation of double bonds in the bicyclic system, enhancing the compound’s chemical diversity and potential biological properties.

Summary of Key Preparation Methods and Yields

Step Reaction Type Reagents/Conditions Outcome Yield (%) Notes
1 Partial catalytic hydrogenation H2, PtO2, acid 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core Good Selective partial reduction
2 Reduction with metal hydride NaBH4, Ni(OAc)2 cis-Octahydrofuro[3,4-c]pyridine intermediate Moderate to good Diastereoselective control
3 Isomerization NaH trans-Octahydrofuro[3,4-c]pyridine Moderate Mixture separation post-alkylation
4 Alkylation with isocyanates Benzyl or butyl isocyanate, CH2Cl2 Functionalized urea derivatives Good Final functionalization step
5 Grignard addition to pyridine anhydride Phenyl magnesium bromide Pyridine intermediate for cyclization Moderate Enables substitution pattern control
6 Dihydroxylation OsO4, NMO, t-BuOH/acetone/H2O Hydroxylated derivatives Moderate Diastereoselective hydroxylation

Research Results and Analytical Data

  • The reduction and alkylation steps yield compounds with varying antagonist potency in biological assays, indicating the importance of stereochemistry and substitution pattern.
  • Diastereomeric mixtures can be separated post-functionalization, allowing isolation of pure (3AS,7AS) isomers.
  • NMR and chromatographic analyses confirm the stereochemical assignments and purity of synthesized compounds.
  • The synthetic routes allow for modification of the bicyclic core to explore structure-activity relationships in medicinal chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

(3AS,7AS)-Octahydrofuro[3,4-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3AS,7AS)-Octahydrofuro[3,4-C]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3AS,7AS)-Octahydrofuro[3,4-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Hexahydrofuro[3,2-b]Pyridine Derivatives

The compound (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (, Compound 9) shares a fused furan-pyridine core but differs in three key aspects:

Ring Junction Position : The target compound has a [3,4-C] fusion, whereas this analog features a [3,2-b] fusion, altering ring strain and substituent accessibility.

Substituents : The bromomethyl and benzyl carboxylate groups in Compound 9 introduce steric bulk and electrophilic reactivity, making it prone to nucleophilic substitution or elimination reactions.

Hydrogenation : Compound 9 is hexahydro (six hydrogens added to the pyridine ring), while the target compound is octahydro (eight hydrogens), leading to greater saturation and reduced aromatic character.

Implications : The bromomethyl group in Compound 9 enhances its utility as a synthetic intermediate, whereas the unsubstituted target compound may exhibit distinct reactivity in ring-opening or functionalization reactions .

Choi-l-DAA Derivatives from Marine Sources

The (2S,3aS,6S,7aS)-Choi-l-DAA derivative () shares the octahydrofuropyridine core but incorporates additional chiral centers (positions 2 and 6) and an amino acid-like side chain. Marfey’s analysis confirmed its structural similarity to aeruginosin DA495A, a marine-derived protease inhibitor .

Key Differences :

  • Substituents: Choi-l-DAA includes hydroxyl and amino acid moieties, enabling hydrogen bonding and enzyme active-site interactions.
  • Biological Activity : The marine derivative exhibits protease inhibition, while the unmodified target compound lacks such functional groups, suggesting divergent biological roles.
  • Stereochemical Complexity : Additional stereocenters in Choi-l-DAA enhance selectivity in biological systems.

Implications: Functionalization of the octahydrofuropyridine scaffold with bioactive groups (e.g., amino acids) is a viable strategy for drug design, as seen in marine natural products .

Comparative Data Table

Parameter (3aS,7aS)-Octahydrofuro[3,4-C]Pyridine (3aS,7aS)-Benzyl Bromomethyl Derivative (2S,3aS,6S,7aS)-Choi-l-DAA
Core Structure Furo[3,4-C]pyridine Furo[3,2-b]pyridine Furo[3,4-C]pyridine
Hydrogenation Octahydro Hexahydro Octahydro
Key Substituents None Bromomethyl, benzyl carboxylate Hydroxyl, amino acid side chain
Stereocenters 3aS, 7aS 3aS, 7aS (racemic) 2S, 3aS, 6S, 7aS
Potential Applications Synthetic intermediate Electrophilic building block Protease inhibition

Q & A

Q. What structural analogs are most informative for SAR studies?

  • Answer: Compare with (3aR,7aR)-Octahydrofuro[3,2-b]pyridine hydrochloride, which lacks the fused furan oxygen but retains affinity for monoamine transporters. Key differences in logP (predicted 1.2 vs. 0.8) highlight the role of oxygen in blood-brain barrier penetration .

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